molecular formula C12H22IN3 B6636856 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide

Cat. No.: B6636856
M. Wt: 335.23 g/mol
InChI Key: XONDNSJMIWYOCL-UHFFFAOYSA-N
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Description

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a guanidine group, and a hydroiodide salt

Properties

IUPAC Name

1-[(1-ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3.HI/c1-4-9-14-11(13-3)15-10-12(5-2)7-6-8-12;/h1H,5-10H2,2-3H3,(H2,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDNSJMIWYOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CNC(=NC)NCC#C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide typically involves multiple steps, starting with the preparation of the cyclobutyl ring. The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor. The guanidine group is then introduced through a nucleophilic substitution reaction, where a suitable guanidine derivative reacts with the cyclobutyl precursor under basic conditions. The final step involves the addition of the hydroiodide salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced cyclobutyl derivatives.

Scientific Research Applications

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Ethylcyclobutyl)methyl]-3-(2-methoxy-2-methylpropyl)-2-methylguanidine hydroiodide
  • 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]guanidine hyd

Uniqueness

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is unique due to its specific combination of functional groups and structural features. The presence of the cyclobutyl ring and the guanidine group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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